molecular formula C14H13NO4 B13095824 dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B13095824
M. Wt: 259.26 g/mol
InChI Key: RZMBBRFCLOMQFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted pyrrole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3

InChI Key

RZMBBRFCLOMQFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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